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Compound of Interest

Compound Name: Psalmotoxin 1

Cat. No.: B10788973 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

chemical synthesis of Psalmotoxin 1 (PcTx1) and its analogs. PcTx1, a 40-amino acid peptide

toxin isolated from the venom of the Trinidad tarantula Psalmopoeus cambridgei, is a potent

and selective inhibitor of the acid-sensing ion channel 1a (ASIC1a).[1][2] This property makes it

a valuable research tool and a potential therapeutic lead for conditions such as pain, ischemic

stroke, and depression.[3]

Introduction
Psalmotoxin 1 is characterized by an inhibitor cystine knot (ICK) motif, which consists of a

compact core cross-linked by three disulfide bridges (Cys3-Cys18, Cys10-Cys23, and Cys17-

Cys33).[1][2] It exerts its inhibitory effect on ASIC1a by increasing the channel's apparent

affinity for protons, thereby shifting it into a desensitized state at physiological pH.[4][5][6] The

selective blockade of ASIC1a by PcTx1 has been shown to have analgesic effects and to be

neuroprotective in models of ischemic stroke.[2][3]

The chemical synthesis of PcTx1 and its analogs is crucial for structure-activity relationship

(SAR) studies, enabling the development of more potent and selective ASIC1a modulators with

improved therapeutic profiles. Solid-phase peptide synthesis (SPPS) is a widely used method

for obtaining PcTx1 and its derivatives.
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Quantitative Data Summary
The following table summarizes key quantitative data for synthetic Psalmotoxin 1.

Parameter Value Reference

Molecular Weight 4690.82 Da [2]

Amino Acid Sequence

Glu-Asp-Cys-Ile-Pro-Lys-Trp-

Lys-Gly-Cys-Val-Asn-Arg-His-

Gly-Asp-Cys-Cys-Glu-Gly-Leu-

Glu-Cys-Trp-Lys-Arg-Arg-Arg-

Ser-Phe-Glu-Val-Cys-Val-Pro-

Lys-Thr-Pro-Lys-Thr-OH

[2]

IC50 for human ASIC1a ~1 nM [2]

Kd for ASIC1a 3.7 nM [5][7]

Purity (Synthetic) >98% [2]

Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of
Psalmotoxin 1
This protocol outlines the manual synthesis of PcTx1 using a standard Fmoc/tBu strategy.

1. Resin Preparation:

Start with a pre-loaded Fmoc-Thr(tBu)-Wang resin. The substitution level should be between

0.3 and 0.8 mmol/g.

Swell the resin in dichloromethane (DCM) for 30 minutes, followed by a wash with

dimethylformamide (DMF).

2. Amino Acid Coupling Cycles:
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Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and then for

an additional 15 minutes. Wash the resin thoroughly with DMF, DCM, and isopropanol.

Coupling:

Pre-activate a 4-fold molar excess of the Fmoc-protected amino acid with a 3.95-fold

molar excess of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate) and a 6-fold molar excess of DIPEA (N,N-diisopropylethylamine) in

DMF for 2 minutes.

Add the activated amino acid solution to the resin and couple for 1-2 hours.

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating

incomplete coupling), repeat the coupling step.

Washing: After each deprotection and coupling step, wash the resin with DMF (3x), DCM

(3x), and isopropanol (3x).

3. Cleavage and Deprotection:

After the final amino acid is coupled, wash the resin with DCM and dry it under vacuum.

Treat the peptide-resin with a cleavage cocktail of Trifluoroacetic acid (TFA)/triisopropylsilane

(TIS)/water (95:2.5:2.5, v/v/v) for 2-3 hours at room temperature.

Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl

ether.

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

Dry the crude peptide pellet under vacuum.

4. Purification:

Dissolve the crude peptide in 50% acetonitrile/water containing 0.1% TFA.

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on

a C18 column.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10788973?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Use a linear gradient of 10-60% acetonitrile in water (both containing 0.1% TFA) over 60

minutes.

Monitor the elution at 220 nm and 280 nm.

Collect the fractions containing the desired peptide, confirm the mass by mass spectrometry,

and lyophilize.

5. Oxidative Folding:

Dissolve the purified linear peptide in a folding buffer (e.g., 0.1 M Tris-HCl, 0.2 M NaCl, 5 mM

reduced glutathione, 0.5 mM oxidized glutathione, pH 8.0) at a low peptide concentration

(0.05-0.1 mg/mL).

Stir the solution gently at 4°C for 24-48 hours.

Monitor the folding by RP-HPLC. The correctly folded peptide will have a shorter retention

time than the linear or misfolded species.

Purify the folded peptide by RP-HPLC using the same conditions as in the initial purification.

Confirm the final product's purity and identity by analytical HPLC and mass spectrometry.

Protocol 2: Synthesis of a PcTx1 Analog (e.g., Alanine
Scan)
To synthesize an analog, such as replacing a specific amino acid with alanine, follow Protocol 1

with the following modification:

In the corresponding coupling cycle, substitute the original Fmoc-protected amino acid with

Fmoc-Ala-OH.

All other steps remain the same. This allows for the systematic evaluation of the contribution

of each amino acid residue to the peptide's activity.

Protocol 3: Biological Activity Assay - Electrophysiology
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This protocol describes the assessment of the inhibitory activity of synthetic PcTx1 and its

analogs on ASIC1a channels expressed in Xenopus laevis oocytes using two-electrode voltage

clamp.

1. Oocyte Preparation:

Harvest and defolliculate Xenopus laevis oocytes.

Inject oocytes with cRNA encoding human ASIC1a.

Incubate the oocytes for 2-4 days at 18°C.

2. Electrophysiological Recording:

Place an oocyte in a recording chamber continuously perfused with a standard bath solution

(e.g., 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4).

Clamp the oocyte membrane potential at -60 mV.

Elicit ASIC1a currents by rapidly changing the pH of the perfusion solution from 7.4 to an

activating pH (e.g., pH 6.0) for 5-10 seconds.

Establish a stable baseline current by repeatedly applying the acidic solution.

3. Toxin Application and Data Analysis:

To determine the IC50, apply varying concentrations of the synthetic peptide to the oocyte for

2-5 minutes at the holding pH of 7.4 before the acid challenge.

Measure the peak current amplitude in the presence of the peptide and normalize it to the

control current amplitude recorded before peptide application.

Plot the normalized current as a function of the peptide concentration and fit the data to a Hill

equation to determine the IC50 value.

Visualizations
Signaling Pathway of PcTx1 Action
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Caption: Mechanism of Psalmotoxin 1 (PcTx1) inhibition of the ASIC1a channel.

Experimental Workflow for PcTx1 Synthesis and
Characterization
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Caption: Workflow for the synthesis and characterization of Psalmotoxin 1.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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